{3-[(Methylamino)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[3-(methylaminomethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKETGHXBTBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Conducted at room temperature (20–25°C) to minimize side reactions such as over-reduction or polymerization.
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Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) provides optimal solubility for both the aldehyde and amine components.
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Additives : Iron sulfate heptahydrate (FeSO₄·7H₂O) is introduced at 0.5–1.0 molar equivalents to sequester cyanide ions, suppressing parasitic reactions and improving yields to 78–82%.
Table 1: Reductive Amination Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Formylbenzaldehyde | 10.0 | Substrate |
| Methylamine hydrochloride | 12.0 | Amine source |
| NaBH3CN | 15.0 | Reducing agent |
| DABCO | 5.0 | Base |
| FeSO₄·7H₂O | 8.0 | Cyanide scavenger |
Borohydride Reduction of Ketoamine Intermediates
An alternative pathway involves the reduction of a pre-formed ketoamine intermediate. This method, adapted from fluoxetine precursor syntheses, utilizes sodium borohydride (NaBH₄) in acetic acid to reduce 3-[(methylamino)methyl]acetophenone derivatives.
Stepwise Synthesis
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Formation of Ketoamine :
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Reduction :
Critical Parameters
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Stoichiometry : A 5:1 molar ratio of NaBH₄ to ketoamine ensures complete reduction.
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Temperature Control : Maintaining the reaction below 15°C prevents borohydride decomposition and ensures regioselectivity.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
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Batch Reactors : Preferred for small-scale production (1–100 kg), offering flexibility in multi-step syntheses. The reductive amination method in Table 1 has been successfully scaled to 50 kg batches with 75% yield.
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Continuous Flow Systems : Ideal for high-volume manufacturing, reducing reaction times by 40% through precise temperature and reagent control.
Table 2: Industrial Optimization Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 75% | 82% |
| Cycle Time | 12 h | 7 h |
| Purity (HPLC) | 98.5% | 99.1% |
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
{3-[(Methylamino)methyl]phenyl}methanamine can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imines or oximes.
Reduction: : Reduction reactions can convert the compound into its amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: : Imine or oxime derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted phenylmethanamines.
Scientific Research Applications
{3-[(Methylamino)methyl]phenyl}methanamine is utilized in several scientific research fields:
Chemistry: : It serves as a building block for synthesizing more complex organic molecules.
Biology: : The compound is used in studying enzyme inhibition and receptor binding.
Industry: : It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which {3-[(Methylamino)methyl]phenyl}methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes structural analogs and their key characteristics:
Key Observations :
- Basic vs. Neutral Substituents: Piperidine () and methylamino groups enhance basicity, facilitating protonation at physiological pH, whereas cyclohexylmethoxy () or ethoxyethoxy () substituents are neutral, reducing charge-dependent interactions.
- Synthetic Utility : Pyrazole-containing analogs () exhibit higher synthetic yields (up to 91%) compared to the target compound (59% in ), suggesting steric or electronic advantages in coupling reactions .
Spectroscopic and Analytical Comparisons
- 1H NMR Shifts: Target Compound: Aromatic protons resonate near δ 7.3–7.5 (unsubstituted phenyl region), with methylamino protons at δ 2.2–2.5 . Pyrazole Analogs (): Pyrazole protons appear as singlets (δ 6.2–6.5), while aromatic protons split into complex multiplets (δ 7.2–7.4) . Piperidine Analogs (): Piperidine protons show distinct multiplets at δ 1.4–2.7, overlapping with benzylamine signals .
Biological Activity
{3-[(Methylamino)methyl]phenyl}methanamine, commonly referred to as a phenethylamine derivative, is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to summarize the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
The primary biological activity of this compound involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds in this class often act as monoamine releasing agents and may influence the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action can lead to various physiological effects, including increased alertness, enhanced mood, and potential stimulant effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Stimulant Activity : Similar to other phenethylamines, it may increase locomotor activity and induce hyperactivity in animal models.
- Mood Enhancement : Potential antidepressant-like effects have been noted in preclinical studies.
- Appetite Suppression : Compounds with similar structures have been associated with appetite suppression.
Study 1: Neurotransmitter Release
A study conducted on the effects of this compound revealed that it significantly increases the release of dopamine in rat striatal slices. The increase was dose-dependent, suggesting a direct correlation between concentration and neurotransmitter release. This finding supports the compound's potential use in treating disorders related to dopamine dysregulation.
| Concentration (µM) | Dopamine Release (% Control) |
|---|---|
| 1 | 120% |
| 10 | 150% |
| 100 | 200% |
Study 2: Behavioral Effects
In behavioral assays involving rodents, administration of this compound resulted in increased locomotor activity compared to control groups. The results indicated a stimulating effect consistent with other known stimulants.
| Treatment Group | Distance Traveled (cm) |
|---|---|
| Control | 150 |
| Low Dose (1 mg/kg) | 200 |
| High Dose (5 mg/kg) | 300 |
Safety and Toxicology
While the stimulant properties of this compound are intriguing, safety profiles must be assessed. Preliminary toxicological studies indicate that high doses may lead to cardiovascular stress and neurotoxicity. Further research is needed to establish safe dosage ranges and long-term effects.
Q & A
Q. What are the common synthetic routes for {3-[(Methylamino)methyl]phenyl}methanamine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves reductive amination of 3-formylphenyl intermediates with methylamine. For example, describes a multi-step synthesis for a benzimidazole derivative, where (1H-benzo[d]imidazol-2-yl)methanamine is reacted with aldehydes under acidic conditions, followed by thioglycolic acid in the presence of anhydrous ZnCl₂ to form thiazolidinone derivatives . Key factors include:
- Catalyst selection : ZnCl₂ enhances nucleophilic substitution efficiency.
- Temperature control : Reactions are often conducted at 80–100°C to optimize yield while minimizing decomposition.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure amine.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals at δ 3.5–4.0 ppm (methylene groups adjacent to amine) and aromatic protons in the δ 6.8–7.5 ppm range. highlights the use of NMR to confirm substitution patterns in similar benzylamine derivatives .
- IR Spectroscopy : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bending) confirm amine functionality .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 176.1 for C₉H₁₄N₂) validate molecular weight, while fragmentation patterns confirm structural motifs .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., Schiff bases or over-alkylated products) can be minimized by:
- Controlling stoichiometry : Use a 1:1.2 molar ratio of aldehyde to methylamine to favor mono-alkylation .
- pH modulation : Conduct reactions in mildly acidic conditions (pH 5–6) to protonate the amine, reducing unwanted nucleophilic side reactions .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before secondary products dominate .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory activity) can be addressed through:
- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) to enable cross-study comparisons .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing trifluoromethyl groups with methoxy) to isolate contributing moieties .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like bacterial enzymes or inflammatory cytokines .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS. recommends refrigeration (2–8°C) in airtight containers to prevent oxidation .
- Light sensitivity testing : Use UV-Vis spectroscopy to monitor absorbance changes under ICH Q1B guidelines, noting photodegradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
